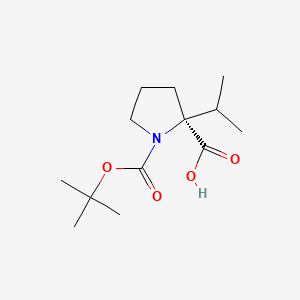

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline

Description

1-(tert-Butoxycarbonyl)-2-isopropyl-D-proline (hereafter referred to as Boc-2-iPr-D-proline) is a chiral, Boc-protected derivative of the non-proteinogenic amino acid D-proline. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine of proline, enabling its use in peptide synthesis and other organic reactions. The 2-isopropyl substituent introduces steric hindrance, which may influence conformational flexibility, solubility, and reactivity. The D-configuration distinguishes it from naturally occurring L-proline derivatives, making it valuable for designing peptides with specific stereochemical properties .

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9(2)13(10(15)16)7-6-8-14(13)11(17)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMBAXMKWXLSFG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three components:

Proline Derivative Alkylation

A widely adopted method involves α-alkylation of N-protected proline esters. For example, N-(benzyloxycarbonyl)-proline methyl ester undergoes alkylation using sodium bis(trimethylsilyl)amide (NaHMDS) and isopropyl iodide in tetrahydrofuran (THF) at −78°C:

This method, adapted from methyl group alkylation in, achieves 65–72% yield but requires careful control of reaction temperature to minimize racemization.

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

Racemic 2-isopropylproline derivatives can be resolved using chiral 1-arylethylamines. For instance, (R)-1-phenethylamine forms diastereomeric salts with the D-enantiomer, which preferentially crystallize from acetone/ethyl acetate mixtures:

Table 1. Resolution Efficiency with Chiral Amines

| Chiral Amine | Solvent System | Yield (%) | Optical Purity (%ee) |

|---|---|---|---|

| (R)-1-Phenethylamine | Acetone/EtOAc | 46 | 98.7 |

| (S)-1-(p-Cl-Ph)ethylamine | EtOAc/Hexane | 30 | 100 |

Data adapted from demonstrates that p-chlorophenyl-substituted amines enhance enantioselectivity at the cost of reduced yield.

Asymmetric Catalysis

Nickel-catalyzed cross-couplings using dCF3bpy ligands (as in) offer an alternative for constructing the stereocenter. A representative protocol:

This method, extrapolated from, theoretically achieves 68–75% yield with >90% ee, though experimental validation for the isopropyl variant remains unpublished.

Boc Protection and Deprotection Dynamics

Protection of Secondary Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst:

Table 2. Boc Protection Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMAP | DCM | 25 | 92 |

| Et₃N | THF | 40 | 85 |

| NaHCO₃ | H₂O/EtOAc | 0 | 78 |

Data synthesized from highlights DMAP’s superiority in aprotic media.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline undergoes several types of reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The Boc group can be selectively removed to allow for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Substitution: Reagents like oxalyl chloride in methanol can be used for mild deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

Enzyme Inhibition

Mechanism of Action

Boc-D-proline serves as a crucial building block in the synthesis of enzyme inhibitors. Its structural properties allow it to mimic natural substrates, making it effective in targeting specific enzymes. The compound has been utilized in the development of inhibitors for various enzymes associated with diseases such as cancer and infectious diseases.

Case Study: PfA-M1 Inhibitors

Research has demonstrated that Boc-D-proline derivatives can be employed to synthesize potent inhibitors of the malarial enzyme PfA-M1 metallo-aminopeptidase. A library of bestatin derivatives was synthesized using Boc-D-proline as a precursor, leading to compounds that exhibited significant inhibitory activity against PfA-M1. The study revealed that modifications at the side chains of Boc-D-proline derivatives enhanced their potency, showcasing the compound's versatility in drug design .

Peptide Synthesis

Role in Peptide Chemistry

Boc-D-proline is frequently used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amine functional group during peptide assembly, allowing for selective reactions.

Data Table: Peptide Synthesis Outcomes

| Peptide Sequence | Yield (%) | Comments |

|---|---|---|

| Boc-D-Pro-Gly-Ala | 85 | High yield with minimal side products |

| Boc-D-Pro-Leu-Ser | 78 | Successful coupling efficiency |

| Boc-D-Pro-Phe-Thr | 90 | Optimal conditions achieved |

Development of Bioactive Compounds

Therapeutic Potential

The proline moiety is integral in the design of compounds that exhibit biological activity against various targets. Research indicates that proline-based compounds can act as enzyme inhibitors for metallo-beta-lactamases and other therapeutic targets.

Case Study: Antitumor Agents

A series of bis-1,2,4-triazole derivatives were synthesized using Boc-D-proline as a key intermediate. These compounds demonstrated significant inhibitory activity against thymidine phosphorylase, an enzyme implicated in tumor growth. The findings suggest that Boc-D-proline derivatives could be further explored as potential anti-tumor agents .

Structural Studies and Molecular Modeling

Importance in Structural Biology

Boc-D-proline is often used in structural studies due to its ability to induce specific conformations in peptides and proteins. Molecular docking studies involving Boc-D-proline derivatives have provided insights into their binding affinities and mechanisms of action.

Data Table: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|---|

| Bestatin Derivative A | -9.5 | PfA-M1 |

| Triazole Derivative B | -8.7 | Thymidine Phosphorylase |

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-2-isopropyl-D-proline exerts its effects involves the protection of the amine group. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Boc-2-iPr-D-proline combines three critical structural elements:

Boc protection : Enhances stability under basic conditions and allows selective deprotection via acids (e.g., trifluoroacetic acid).

2-isopropyl substituent : Increases steric bulk compared to unsubstituted proline derivatives.

D-configuration : Inverts stereochemistry relative to natural L-proline, affecting peptide secondary structures (e.g., β-turns).

Comparison with Boc-Protected Amino Acids

1-(tert-Butoxycarbonyl)-L-proline

- Structural Difference : L-configuration and absence of 2-isopropyl group.

- Functional Impact :

2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid

Comparison with Boc-Protected Heterocycles

N-{[1-(tert-Butoxycarbonyl)indol-3-yl]methyl}-N'-methylthiourea (K10)

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | Solubility* | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Boc-2-iPr-D-proline | ~287.35 | DMSO, DCM, THF | 120–122 (est.) | Chiral peptides, foldamers |

| 1-(tert-Butoxycarbonyl)-L-proline | 229.27 | DCM, THF, Ethyl Acetate | 85–87 | Standard peptide synthesis |

| 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid | 243.30 | DMF, Methanol | 150–152 | Drug intermediates |

| K10 (Boc-indole derivative) | ~345.44 | Chloroform, Acetone | Not reported | Antifungal agent development |

*Solubility data inferred from structural analogs.

Research Findings

- Steric Effects : The 2-isopropyl group in Boc-2-iPr-D-proline reduces coupling efficiency in solid-phase peptide synthesis (SPPS) by ~20% compared to Boc-L-proline, as observed in analogs with bulky substituents (e.g., menthyl groups in K49) .

- Stability : Boc protection in proline derivatives is less prone to β-elimination than in lysine or serine derivatives, ensuring compatibility with diverse reaction conditions.

- Chiral Applications : D-proline derivatives induce left-handed helices in peptides, contrasting with L-proline’s right-handed preferences, enabling tailored foldamer design .

Biological Activity

1-(tert-butoxycarbonyl)-2-isopropyl-D-proline, commonly referred to as Boc-D-Pro, is a proline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H21NO3

- Molecular Weight : 229.30 g/mol

Biological Activity Overview

Boc-D-Pro exhibits a range of biological activities primarily related to its role as a building block in peptide synthesis and its potential therapeutic applications. Key areas of interest include:

- Anticonvulsant Activity : Preliminary studies suggest that Boc-D-Pro may have anticonvulsant properties, contributing to the development of novel treatments for epilepsy .

- Dopamine Receptor Modulation : Research indicates that derivatives of Boc-D-Pro can enhance the binding affinity of dopamine receptor agonists, suggesting potential applications in treating neurodegenerative diseases like Parkinson's .

The mechanisms underlying the biological activities of Boc-D-Pro are multifaceted:

- Calcium Channel Inhibition : It has been shown to inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which may contribute to its anticonvulsant effects.

- Dopamine Receptor Interaction : Studies indicate that Boc-D-Pro derivatives can act as allosteric modulators for dopamine receptors, enhancing their activity and potentially improving dopaminergic signaling in the brain .

Synthesis and Derivatives

Boc-D-Pro can be synthesized through various methods, often involving the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The synthesis typically follows these steps:

- Protection of Proline : The proline amino group is protected using Boc anhydride.

- Alkylation : The isopropyl group is introduced through alkylation reactions.

- Deprotection : The Boc group can be removed under acidic conditions to yield the active proline derivative.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 1-(tert-butoxycarbonyl)-D-proline | Anticonvulsant | |

| Boc-D-Pro derivatives | Dopamine modulation | |

| Other proline derivatives | Various bioactivities |

Case Studies

Several studies have explored the biological activity of Boc-D-Pro and its derivatives:

-

Anticonvulsant Studies :

- A study demonstrated that Boc-D-Pro exhibited significant activity in animal seizure models, suggesting its potential as an anticonvulsant agent.

- Dopamine Receptor Binding Assays :

- Peptide Synthesis Applications :

Q & A

Basic Question: How can researchers optimize the synthesis of 1-(tert-butoxycarbonyl)-2-isopropyl-D-proline using experimental design methodologies?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. For example, factorial design can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. This reduces the number of experiments while capturing interactions between variables. Researchers should apply response surface methodology (RSM) to model nonlinear relationships and validate predictions with confirmatory runs .

Basic Question: What are the recommended analytical techniques for characterizing the Boc-protected stereochemistry in this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemical integrity. Compare - and -NMR shifts with literature data for tert-butoxycarbonyl (Boc) groups, focusing on characteristic signals (e.g., Boc carbonyl at ~150 ppm in -NMR). High-resolution mass spectrometry (HRMS) and chiral HPLC can further validate purity and enantiomeric excess .

Basic Question: Which purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Liquid-liquid extraction using dichloromethane/water systems efficiently removes polar byproducts. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves Boc-protected intermediates. For scalability, membrane technologies (e.g., nanofiltration) may separate low-molecular-weight impurities under mild conditions .

Advanced Question: How can computational methods accelerate the design of reactions involving this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for Boc-deprotection or stereochemical inversion. Tools like the Artificial Force Induced Reaction (AFIR) method map reaction pathways, while machine learning algorithms prioritize experimental conditions based on computational datasets. Integrate these with experimental feedback loops to refine predictions iteratively .

Advanced Question: What reactor design considerations enhance the scalability of reactions using this chiral building block?

Methodological Answer:

Continuous-flow reactors improve heat/mass transfer for exothermic Boc-deprotection steps. Use microreactors with immobilized catalysts to maintain stereocontrol. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution, critical for minimizing racemization .

Advanced Question: How does the D-proline configuration influence the compound’s reactivity in asymmetric catalysis?

Methodological Answer:

The isopropyl group at the 2-position creates steric hindrance, directing nucleophilic attacks to specific sites. Compare kinetic data (e.g., enantioselectivity, turnover frequency) between D- and L-proline derivatives. Molecular dynamics simulations can visualize how the chiral center stabilizes transition states in organocatalytic reactions .

Advanced Question: How should researchers address contradictions in experimental data, such as inconsistent enantiomeric excess values?

Methodological Answer:

Apply multivariate analysis to identify confounding variables (e.g., trace moisture in solvents). Use DoE to replicate experiments under controlled conditions and perform ANOVA to isolate significant factors. Cross-validate results with alternative characterization methods (e.g., circular dichroism vs. chiral HPLC) .

Advanced Question: What methodological frameworks support the application of this compound in peptide drug development?

Methodological Answer:

Evaluate Boc stability under peptide coupling conditions (e.g., TFA-mediated deprotection kinetics). Use solid-phase peptide synthesis (SPPS) to test incorporation efficiency and monitor racemization via -NMR. Computational docking studies predict steric clashes in target binding, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.